4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione
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Overview
Description
4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione is a compound that features a trityl group attached to a sulfanylmethyl moiety, which is further connected to an oxazolidine-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione typically involves the reaction of trityl chloride with a suitable thiol to form the trityl sulfide intermediate. This intermediate is then reacted with an oxazolidine-2,5-dione derivative under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazolidine ring can be reduced under specific conditions to yield corresponding alcohols.
Substitution: The trityl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted trityl derivatives.
Scientific Research Applications
4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione involves its interaction with specific molecular targets. The trityl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione: shares similarities with other trityl-containing compounds and oxazolidine derivatives.
Trityl Sulfide Derivatives: Compounds with trityl groups attached to sulfur atoms.
Oxazolidine Derivatives: Compounds containing the oxazolidine ring structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the trityl group and the oxazolidine ring allows for versatile applications in various fields of research.
Properties
Molecular Formula |
C23H19NO3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
4-(tritylsulfanylmethyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C23H19NO3S/c25-21-20(24-22(26)27-21)16-28-23(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16H2,(H,24,26) |
InChI Key |
CMOHSMWDOMUIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC4C(=O)OC(=O)N4 |
Origin of Product |
United States |
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